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molecular formula C12H15N3O2 B105858 tert-Butyl 5-Amino-1H-indazole-1-carboxylate CAS No. 129488-10-4

tert-Butyl 5-Amino-1H-indazole-1-carboxylate

Cat. No. B105858
M. Wt: 233.27 g/mol
InChI Key: LRSDPIIWOZRHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557129B2

Procedure details

Palladium on carbon (780 mg) was placed under an inert atmosphere and suspended in EtOH (15 mL). A solution of 5-nitroindazole-1-carboxylic acid tert-butyl ester (7.78 g, 29.5) in EtOH (100 mL) and EtOAc (100 mL) was added. The reaction mixture was placed under H2 atmosphere (1 Atm pressure) and stirred overnight. The resulting mixture was filtered through a pad of Celite®. The filtrate was concentrated under reduced pressure to yield a greenish foamy solid. The crude product was dissolved in CH2Cl2 and purified by Biotage Flash 40M (gradient from 30% to 50% EtOAc/hex) to give the title compound (6.55 g, 95%) as a white solid: TLC (50%EtOAc/hex), Rf=0.41; ES-LCMS (rel abundance) m/z 234 (MH+, 66%).
Quantity
7.78 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
780 mg
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([N+:17]([O-])=O)=[CH:14][CH:15]=2)[CH:10]=[N:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].CCO.CCOC(C)=O.C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[C:16]2[C:11](=[CH:12][C:13]([NH2:17])=[CH:14][CH:15]=2)[CH:10]=[N:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
7.78 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1N=CC2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
780 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a greenish foamy solid
CUSTOM
Type
CUSTOM
Details
purified by Biotage Flash 40M (gradient from 30% to 50% EtOAc/hex)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1N=CC2=CC(=CC=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 6.55 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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